molecular formula C8H10O2 B168902 (1S,4S)-bicyclo[2.2.2]octane-2,5-dione CAS No. 177931-43-0

(1S,4S)-bicyclo[2.2.2]octane-2,5-dione

Cat. No. B168902
Key on ui cas rn: 177931-43-0
M. Wt: 138.16 g/mol
InChI Key: WMJKUNDVKHUCMV-WDSKDSINSA-N
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Patent
US08202885B2

Procedure details

25 mL of 2-(trimethylsilyloxy)-1,3-cyclohexadiene and 13 mL of α-acetoxyacrylonitrile were mixed and heated at 150° C. in a closed vessel for 22 h. The obtained dark orange viscous oil was dissolved in 200 mL of MeOH. After dropwise addition of a solution of 2.2 g of sodium methoxide in 150 mL of MeOH the reaction mixture was stirred for 3 h at rt, poured into ice/water and extracted with DCM. The organic phases were concentrated in vacuo and the crude residue was purified by CC with EtOAc-Hept (1:2) to yield 7.9 g of rac-(1R*,4R*)-bicyclo[2.2.2]octane-2,5-dione.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]1[CH:9]=C[CH2:7][CH2:6][CH:5]=1.C([O:15][C:16](=[CH2:19])[C:17]#N)(=O)C.C[O-].[Na+]>CO>[CH:17]12[CH2:7][CH2:6][CH:5]([C:4](=[O:3])[CH2:9]1)[CH2:15][C:16]2=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C[Si](OC1=CCCC=C1)(C)C
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)OC(C#N)=C
Step Two
Name
sodium methoxide
Quantity
2.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic phases were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by CC with EtOAc-Hept (1:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C12C(CC(C(C1)=O)CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08202885B2

Procedure details

25 mL of 2-(trimethylsilyloxy)-1,3-cyclohexadiene and 13 mL of α-acetoxyacrylonitrile were mixed and heated at 150° C. in a closed vessel for 22 h. The obtained dark orange viscous oil was dissolved in 200 mL of MeOH. After dropwise addition of a solution of 2.2 g of sodium methoxide in 150 mL of MeOH the reaction mixture was stirred for 3 h at rt, poured into ice/water and extracted with DCM. The organic phases were concentrated in vacuo and the crude residue was purified by CC with EtOAc-Hept (1:2) to yield 7.9 g of rac-(1R*,4R*)-bicyclo[2.2.2]octane-2,5-dione.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)[O:3][C:4]1[CH:9]=C[CH2:7][CH2:6][CH:5]=1.C([O:15][C:16](=[CH2:19])[C:17]#N)(=O)C.C[O-].[Na+]>CO>[CH:17]12[CH2:7][CH2:6][CH:5]([C:4](=[O:3])[CH2:9]1)[CH2:15][C:16]2=[O:19] |f:2.3|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
C[Si](OC1=CCCC=C1)(C)C
Name
Quantity
13 mL
Type
reactant
Smiles
C(C)(=O)OC(C#N)=C
Step Two
Name
sodium methoxide
Quantity
2.2 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred for 3 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
CONCENTRATION
Type
CONCENTRATION
Details
The organic phases were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the crude residue was purified by CC with EtOAc-Hept (1:2)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C12C(CC(C(C1)=O)CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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